molecular formula C14H29NO2 B2839914 tert-Butyl 10-aminodecanoate CAS No. 2287340-50-3

tert-Butyl 10-aminodecanoate

Cat. No.: B2839914
CAS No.: 2287340-50-3
M. Wt: 243.391
InChI Key: DLQZRHLBZJLSLC-UHFFFAOYSA-N
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Description

tert-Butyl 10-aminodecanoate: is an organic compound with the molecular formula C14H29NO2. It is an ester derivative of 10-aminodecanoic acid, where the amino group is protected by a tert-butyl group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 10-aminodecanoate can be synthesized through the esterification of 10-aminodecanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride etherate . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of peptide coupling reagents like TBTU or TATU in the presence of organic bases can also facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 10-aminodecanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 10-amino-1-decanol.

    Substitution: Amides or carbamates.

Scientific Research Applications

tert-Butyl 10-aminodecanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of peptide mimetics and other biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to protect amino groups.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 10-aminodecanoate involves the protection of the amino group by the tert-butyl group, which prevents unwanted side reactions during chemical transformations. The tert-butyl group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

  • tert-Butyl 9-aminononanoate
  • tert-Butyl 11-aminoundecanoate
  • tert-Butyl 12-aminododecanoate

Comparison: tert-Butyl 10-aminodecanoate is unique due to its specific chain length and the position of the amino group, which can influence its reactivity and applications. Compared to shorter or longer chain analogs, it may offer different solubility and stability properties, making it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

tert-butyl 10-aminodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQZRHLBZJLSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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